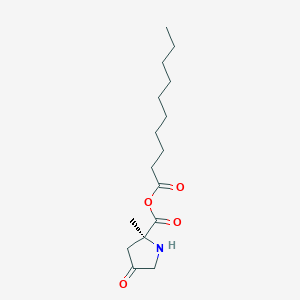

Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride

Description

Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride is a mixed anhydride comprising two distinct carboxylic acid components:

- Decanoic acid (C10 straight-chain fatty acid).

- (S)-2-methyl-4-oxopyrrolidine-2-carboxylic acid (a substituted pyrrolidine ring with a methyl group at the 2-position, a ketone at the 4-position, and (S)-stereochemistry).

The anhydride linkage bridges the carboxylic acid groups of these components, forming a reactive structure widely utilized in organic synthesis for acylation reactions, peptide coupling, and esterification.

Properties

Molecular Formula |

C16H27NO4 |

|---|---|

Molecular Weight |

297.39 g/mol |

IUPAC Name |

decanoyl (2S)-2-methyl-4-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C16H27NO4/c1-3-4-5-6-7-8-9-10-14(19)21-15(20)16(2)11-13(18)12-17-16/h17H,3-12H2,1-2H3/t16-/m0/s1 |

InChI Key |

RVTDFRTZRGWFSP-INIZCTEOSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)OC(=O)[C@@]1(CC(=O)CN1)C |

Canonical SMILES |

CCCCCCCCCC(=O)OC(=O)C1(CC(=O)CN1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride typically involves the reaction of decanoic acid with 2-methyl-4-oxopyrrolidine-2-carboxylic acid under dehydrating conditions. One common method is the use of acid chlorides and carboxylate salts. The reaction proceeds through nucleophilic acyl substitution, where the acid chloride reacts with the carboxylate anion to form the anhydride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

Hydrolysis: Water, often under acidic or basic conditions.

Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst like pyridine.

Aminolysis: Amines such as ammonia or primary amines, often under mild heating.

Major Products Formed

Hydrolysis: Decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.

Alcoholysis: Esters of decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.

Aminolysis: Amides of decanoic acid and 2-methyl-4-oxopyrrolidine-2-carboxylic acid.

Scientific Research Applications

Decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride has a wide range of applications in scientific research:

Chemistry: Used as an acylating agent in organic synthesis to introduce decanoyl groups to target molecules.

Biology: Employed in the functionalization of biomolecules and carriers for drug delivery systems.

Medicine: Investigated for its potential in developing new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decanoic (S)-2-methyl-4-oxopyrrolidine-2-carboxylic anhydride involves nucleophilic acyl substitution. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .

Comparison with Similar Compounds

Structural Analogues: Fatty Acid Chain Length and Heterocyclic Modifications

Key Comparisons

- Fatty Acid Chain Impact : Longer chains (e.g., C10 vs. C6) enhance lipophilicity, affecting solubility in organic solvents and membrane permeability .

- Heterocyclic Modifications : The 4-oxo group in the pyrrolidine ring increases electrophilicity, while stereochemical differences (e.g., S vs. R configurations) alter spatial interactions in reactions .

Symmetric vs. Mixed Anhydrides

Symmetric anhydrides (e.g., decanoic anhydride) lack heterocyclic components and exhibit:

- Higher Stability : Due to uniform molecular symmetry.

- Reduced Selectivity : Less versatile in regioselective acylations compared to mixed anhydrides.

Mixed anhydrides, like the target compound, offer tailored reactivity by combining a fatty acid with a functionalized heterocycle, enabling precise control in synthetic pathways .

Computational Similarity Assessment

Graph-based structural comparison methods () highlight critical differences between the target compound and analogues:

Graph-theoretical methods better capture stereochemical and functional group nuances, making them superior to bit-vector approaches for predicting reactivity .

Lumping Strategy in Chemical Modeling

’s lumping strategy groups compounds with shared functional groups (e.g., pyrrolidine rings or anhydride linkages) into surrogates for simplified reaction modeling. For example:

- Surrogate Group : Pyrrolidine-based anhydrides (including the target compound) may be modeled collectively, assuming similar reaction pathways.

- Limitations: Lumping overlooks chain-length effects (e.g., C10 vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.